2-(4-chlorophenyl)-N-(2-phenoxypyrimidin-5-yl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(2-phenoxypyrimidin-5-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group, a phenoxypyrimidinyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-phenoxypyrimidin-5-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the chlorophenyl acetamide intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with acetamide in the presence of a base such as triethylamine.
Synthesis of the phenoxypyrimidinyl intermediate: This step involves the reaction of 2-aminopyrimidine with phenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Coupling of intermediates: The final step involves the coupling of the chlorophenyl acetamide intermediate with the phenoxypyrimidinyl intermediate in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(2-phenoxypyrimidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2-phenoxypyrimidin-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-phenoxypyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-pyridyl)acetamide
- 2-(4-chlorophenyl)-N-(2-thiazolyl)acetamide
- 2-(4-chlorophenyl)-N-(2-pyrimidinyl)acetamide
Uniqueness
2-(4-chlorophenyl)-N-(2-phenoxypyrimidin-5-yl)acetamide is unique due to the presence of both a phenoxypyrimidinyl group and a chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The phenoxypyrimidinyl group can enhance the compound’s ability to interact with specific biological targets, while the chlorophenyl group can influence its chemical reactivity and stability.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-phenoxypyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-14-8-6-13(7-9-14)10-17(23)22-15-11-20-18(21-12-15)24-16-4-2-1-3-5-16/h1-9,11-12H,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIIJSTUWQZVMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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